No Direct Head-to-Head Comparator Data Available for CAS 1251604-31-5
An exhaustive search of primary research articles, patents, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) identified zero direct head-to-head comparator studies containing quantitative biological activity data for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide and a named structural analog measured under identical assay conditions. The compound does not appear in the curated SAR tables of the two most relevant TSPO ligand publications [1][2], nor in patent claims mapped to this CAS number. Class-level inference from structurally related N,N-disubstituted pyrazolopyrimidine acetamides suggests that the mesityl substituent may impart high lipophilicity (predicted cLogP >4) and elevated plasma protein binding (>98%), but these properties have not been experimentally confirmed for this specific compound and cannot be used to assert procurement advantage over closely related analogs such as 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide.
| Evidence Dimension | Comparative bioactivity (binding affinity, functional modulation) or physicochemical properties |
|---|---|
| Target Compound Data | No quantitative TSPO Ki/IC50/EC50, lipophilicity (LogD), or plasma protein binding data identified |
| Comparator Or Baseline | Closest N-acetamide analogs (e.g., N-(3,5-dimethylphenyl), N-(4-methoxyphenyl), N-benzyl substituted) also lack matched-pair experimental data relative to the mesityl derivative |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Procurement decisions cannot be evidence-based when the core differentiation data—head-to-head potency, selectivity, or developability parameters—are absent; users must either generate this data de novo or select an analog with a more complete characterization dossier.
- [1] Narlawar R, Werry EL, Scarf AM, Hanani R, Chua SW, King VA, Barron ML, Martins RN, Ittner LM, Rendina LM, Kassiou M. First Demonstration of Positive Allosteric-like Modulation at the Human Wild Type Translocator Protein (TSPO). J Med Chem. 2015 Nov 12;58(21):8743-9. doi: 10.1021/acs.jmedchem.5b01288. View Source
- [2] Li J, Schulte ML, Nickels ML, Manning HC. New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters. 2018;28(11):1973-1978. View Source
